molecular formula C12H16O B13579660 2-[(2,4,6-Trimethylphenyl)methyl]oxirane CAS No. 24344-12-5

2-[(2,4,6-Trimethylphenyl)methyl]oxirane

Cat. No.: B13579660
CAS No.: 24344-12-5
M. Wt: 176.25 g/mol
InChI Key: ZDQPWBHSHTVNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4,6-Trimethylphenyl)methyl]oxirane is an organic compound with the molecular formula C12H16O. It is a member of the oxirane family, which is characterized by a three-membered ring containing an oxygen atom. This compound is also known by its CAS number 24344-12-5 . The presence of the 2,4,6-trimethylphenyl group attached to the oxirane ring imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,6-Trimethylphenyl)methyl]oxirane typically involves the reaction of 2,4,6-trimethylbenzyl chloride with an epoxidizing agent. One common method is the reaction of 2,4,6-trimethylbenzyl chloride with sodium hydroxide and hydrogen peroxide in an aqueous medium. The reaction proceeds under mild conditions and yields the desired oxirane compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,6-Trimethylphenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives .

Scientific Research Applications

2-[(2,4,6-Trimethylphenyl)methyl]oxirane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[(2,4,6-Trimethylphenyl)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in various chemical and biological applications. The specific pathways and targets depend on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4,6-Trimethylphenyl)methyl]oxirane
  • 2-Methyl-2-phenyloxirane
  • 2-Phenyl-2-methyloxirane

Comparison

This compound is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct steric and electronic properties. This makes it different from other oxirane derivatives like 2-methyl-2-phenyloxirane and 2-phenyl-2-methyloxirane, which have different substituents and therefore different reactivity and applications .

Properties

CAS No.

24344-12-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-[(2,4,6-trimethylphenyl)methyl]oxirane

InChI

InChI=1S/C12H16O/c1-8-4-9(2)12(10(3)5-8)6-11-7-13-11/h4-5,11H,6-7H2,1-3H3

InChI Key

ZDQPWBHSHTVNNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2CO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.